1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
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Overview
Description
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a complex organic compound featuring a unique structure that includes a pyrrolo[1,2-a]imidazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis .
Mode of Action
Related compounds have been shown to bind to the allosteric pocket of ripk1, serving as a type iii inhibitor . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Inhibition of ripk1, as seen with related compounds, can affect necroptosis, a form of programmed cell death . This could potentially lead to downstream effects on inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure . This suggests that similar studies might be needed for this compound to understand its bioavailability.
Result of Action
Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves multiple steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as imidazole derivatives and pyrrole derivatives.
Introduction of the Phenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl group to the pyrrolo[1,2-a]imidazole core.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-aryl-5H-pyrrolo[1,2-a]imidazole: Similar in structure but lacks the allyl and urea groups.
5H-imidazo[1,2-a]azepine: Contains a different ring structure but shares some biological activities.
Uniqueness
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMKRNPEEGMXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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